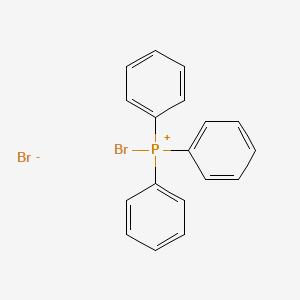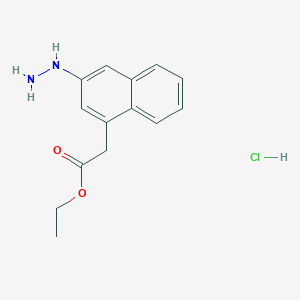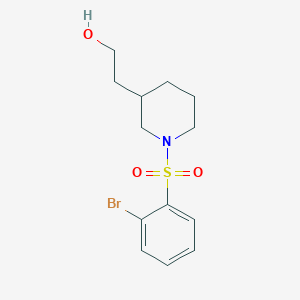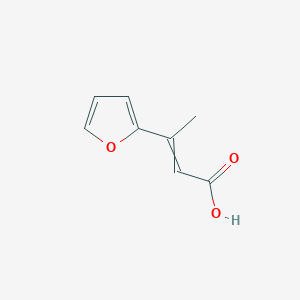
3-(Furan-2-yl)but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)but-2-enoic acid, also known as 3-(2-furanyl)-2-propenoic acid, is an organic compound with the molecular formula C7H6O3. It is characterized by the presence of a furan ring attached to an acrylic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)but-2-enoic acid typically involves the condensation of furfural with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the catalytic oxidation of furfural. This method is advantageous due to the availability of furfural as a biomass-derived platform chemical .
Chemical Reactions Analysis
Types of Reactions: 3-(Furan-2-yl)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: 2-Furanone derivatives.
Reduction: 3-(2-Furanyl)-3-methylpropanoic acid.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and other materials derived from furan-based chemicals
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)but-2-enoic acid involves its interaction with various molecular targets. The furan ring can undergo electrophilic substitution reactions, while the acrylic acid moiety can participate in Michael addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 2-Furanacrylic acid
- 3-(2-Furanyl)propanoic acid
- 2-Furylacrylic acid
Comparison: 3-(Furan-2-yl)but-2-enoic acid is unique due to the presence of a methyl group on the acrylic acid moiety, which can influence its reactivity and biological activity. Compared to 2-furanacrylic acid, it has a different substitution pattern, leading to distinct chemical and biological properties .
Properties
Molecular Formula |
C8H8O3 |
|---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
3-(furan-2-yl)but-2-enoic acid |
InChI |
InChI=1S/C8H8O3/c1-6(5-8(9)10)7-3-2-4-11-7/h2-5H,1H3,(H,9,10) |
InChI Key |
PWSGIAZISDWKNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)O)C1=CC=CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


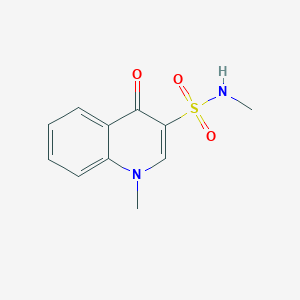
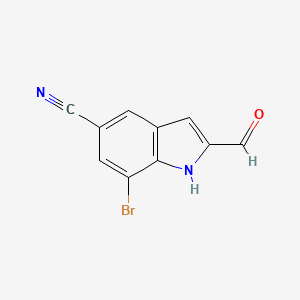
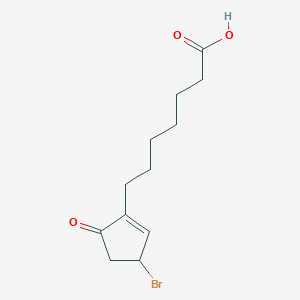

![N-[5-bromo-2-(methylamino)pyridin-3-yl]methanesulfonamide](/img/structure/B8412959.png)
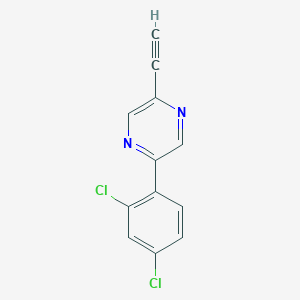
![1H-Imidazole, 5-[2-[4-(trifluoromethyl)phenoxy]ethyl]-](/img/structure/B8412973.png)

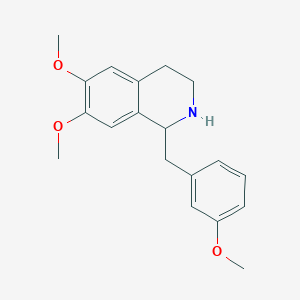
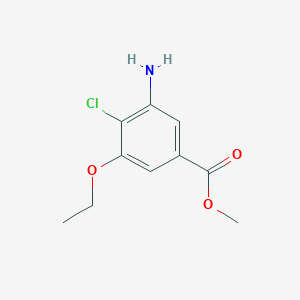
![4-[(2-tert-Butoxycarbonylethylamino)methyl]benzoic acid](/img/structure/B8413004.png)
